Ethyl 1-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
Description
This compound is a brominated piperidine derivative with a phenoxy-2-hydroxypropyl substituent, synthesized as a hydrochloride salt to enhance stability and solubility. The structure features:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, common in bioactive molecules.
- Ethyl carboxylate group: Provides ester functionality, influencing lipophilicity and metabolic stability.
- 2,4-Dibromophenoxy moiety: Bromine atoms at positions 2 and 4 of the aromatic ring likely enhance electronic effects and steric bulk, impacting receptor binding or enzymatic interactions.
Properties
IUPAC Name |
ethyl 1-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Br2NO4.ClH/c1-2-23-17(22)12-5-7-20(8-6-12)10-14(21)11-24-16-4-3-13(18)9-15(16)19;/h3-4,9,12,14,21H,2,5-8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFRAGQMAQQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Br2ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 1-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
- Dibromophenoxy group : This moiety may contribute to the compound's lipophilicity and biological activity.
- Hydroxypropyl side chain : This provides additional sites for interaction with biological targets.
Antiparasitic Activity
Research indicates that derivatives similar to Ethyl 1-(3-(2,4-dibromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate exhibit significant antiparasitic properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of parasites such as Entamoeba histolytica and Giardia intestinalis with IC50 values in the low micromolar range (1.47 µM for some derivatives) .
- The selectivity index (SI), which measures the safety of a compound relative to its efficacy against parasites, is crucial for assessing potential therapeutic applications.
The mechanism of action for compounds in this class often involves:
- Inhibition of key enzymes : Compounds may target specific enzymes essential for parasite survival, disrupting metabolic pathways.
- Interference with cellular processes : The presence of the dibromophenoxy group may enhance membrane permeability or alter interactions with cellular receptors.
Cytotoxicity
While evaluating biological activity, it is essential to consider cytotoxicity. Studies have indicated that some derivatives maintain low cytotoxicity (CC50 values significantly higher than their IC50 values), suggesting a favorable safety profile .
Table of Biological Activity Data
| Compound Name | Target Parasite | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Entamoeba histolytica | 1.47 | >200 | >135 |
| Compound B | Giardia intestinalis | 4.43 | >150 | >34 |
| Ethyl Compound | Unspecified | TBD | TBD | TBD |
Case Study: Efficacy Against Trypanosoma
A study focusing on similar piperidine derivatives demonstrated promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. The most effective compounds displayed IC50 values around 13.3 µM against amastigotes, with low cytotoxicity observed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy Substitutions
Ethyl 1-[3-(2,4-Dimethylphenoxy)-2-Hydroxypropyl]Piperidine-4-Carboxylate Hydrochloride
- Key Differences: Methyl groups replace bromine atoms at positions 2 and 4 of the phenoxy ring.
- Impact: Reduced molecular weight (methyl = 15 g/mol vs. bromine = 80 g/mol) lowers steric hindrance and alters electronic properties.
Ethyl 1-(3-(4-Bromophenoxy)-2-Hydroxypropyl)Piperidine-4-Carboxylate Hydrochloride
- Key Difference : Single bromine at position 4 instead of 2,4-dibromo substitution.
- Impact :
Moloka’iamine (3-(4-(2-Aminoethyl)-2,6-Dibromophenoxy)Propan-1-Amine)
- Key Differences : Replaces the piperidine-ethyl carboxylate core with a simpler propan-1-amine chain.
- Functional Relevance: Retains dibromophenoxy group but lacks ester functionality, resulting in distinct pharmacokinetic profiles.
- Biological Activity: Exhibits >50% inhibition of cell migration at 30 μM, highlighting the importance of the dibromophenoxy motif in antimigratory effects .
Piperidine Derivatives with Varied Substituents
4-(Diphenylmethoxy)Piperidine Hydrochloride
- Key Differences: Diphenylmethoxy group replaces the phenoxy-hydroxypropyl-ester chain.
- Impact :
Diphenoxylate Hydrochloride (1-(3-Cyano-3,3-Diphenylpropyl)-4-Piperidinecarboxylic Acid Ethyl Ester)
- Key Differences: Features a cyano-diphenylpropyl chain instead of dibromophenoxy-hydroxypropyl.
- Therapeutic Use : Approved as an antidiarrheal agent, demonstrating the pharmacological versatility of piperidine-carboxylate scaffolds .
Physicochemical Properties
Preparation Methods
Pyridine Reduction to Piperidine
Palladium- or rhodium-catalyzed hydrogenation of ethyl pyridine-4-carboxylate derivatives provides direct access to the piperidine core. Grygorenko et al. demonstrated that Pd/C under mild conditions (25–50°C, 1–3 atm H₂) reduces pyridines to piperidines with >90% yield while preserving ester groups. For example, ethyl pyridine-4-carboxylate undergoes complete hydrogenation in ethanol within 12 hours. Rhodium catalysts (e.g., Rh/Al₂O₃) offer superior selectivity for substrates with fluorinated groups but risk hydrodefluorination.
Functionalization with 2-Hydroxypropyl and Phenoxy Groups
Post-hydrogenation, the piperidine nitrogen is alkylated with 3-(2,4-dibromophenoxy)-2-hydroxypropyl bromide. This step parallels Zhang et al.’s coupling/hydrogenation cascade, where quaternary pyridinium salts are reduced stereoselectively. Optimal conditions involve:
Hydrochloride Salt Formation
Treatment with dry HCl gas in diethyl ether, as described in CN101723879B, converts the free base to the hydrochloride salt quantitatively. Critical parameters include:
Intramolecular Cyclization of Linear Amines
Substrate Design for Cyclization
Linear amines containing ester and bromophenoxy groups undergo 6-endo-trig cyclization to form the piperidine ring. Gharpure et al. reported acid-mediated cyclization of γ,δ-unsaturated amines, yielding piperidines with 70–85% efficiency. For the target compound, the precursor would be ethyl 4-(3-(2,4-dibromophenoxy)-2-hydroxypropylamino)but-2-enoate.
Cyclization Conditions
- Catalyst: ZrCl₄ (10 mol%)
- Solvent: Acetonitrile
- Temperature: 80°C, 24 hours
Steric hindrance from the 2-hydroxypropyl group necessitates prolonged reaction times but ensures regioselectivity.
Acid-Catalyzed Condensation with Aldehydes
Formation of 4-Hydroxypiperidine Intermediates
Per US3845062A, condensation of γ,δ-unsaturated amines with aldehydes at pH 2–4 yields 4-hydroxypiperidines. For example, reacting 3-(2,4-dibromophenoxy)-2-hydroxypropanal with ethyl 4-aminobutyrate in 0.1M HCl at 85°C for 18 hours produces the piperidine core.
Dehydration to Piperidine
Controlled dehydration of 4-hydroxypiperidines using HCl gas (pH <1) forms the desired piperidine derivative. This step requires precise pH monitoring to avoid over-dehydration.
Comparative Analysis of Methods
Optimization Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
